molecular formula C9H10ClNO B8391205 2-Chloro-4-isopropylideneamino-phenol

2-Chloro-4-isopropylideneamino-phenol

Cat. No. B8391205
M. Wt: 183.63 g/mol
InChI Key: JFIKYTSPDVAKBP-UHFFFAOYSA-N
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Patent
US08013153B2

Procedure details

4-amino-2-chloro-phenol Compound 13a was refluxed with acetone to provide 2-chloro-4-isopropylideneamino-phenol Compound 13b in quantitative yield. MS (ESI) m/z: 185 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
13a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.[CH3:10][C:11]([CH3:13])=O>>[Cl:9][C:4]1[CH:3]=[C:2]([N:1]=[C:11]([CH3:13])[CH3:10])[CH:7]=[CH:6][C:5]=1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
13a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)N=C(C)C)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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